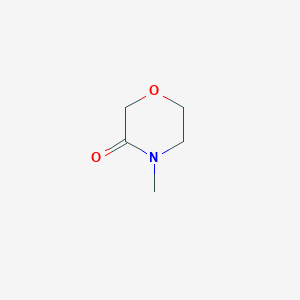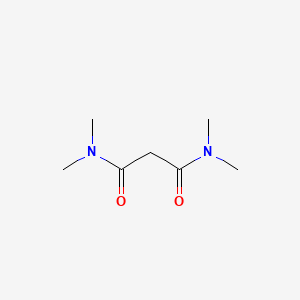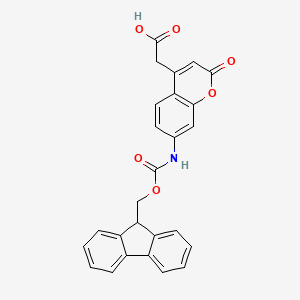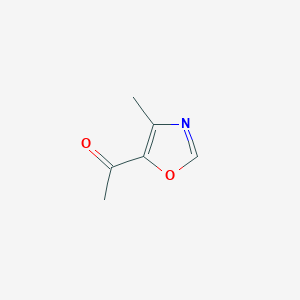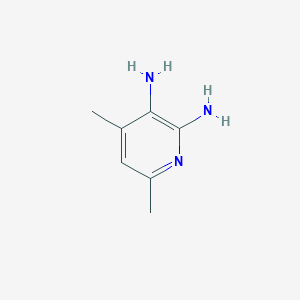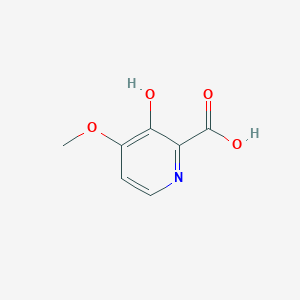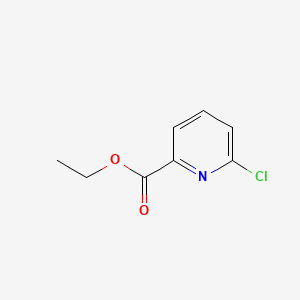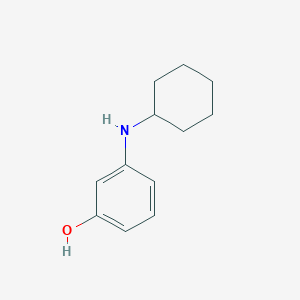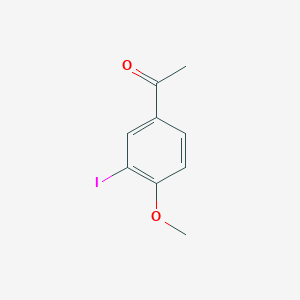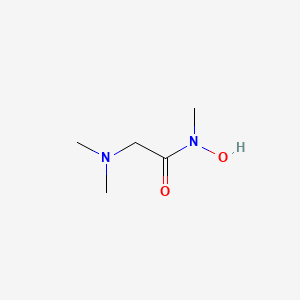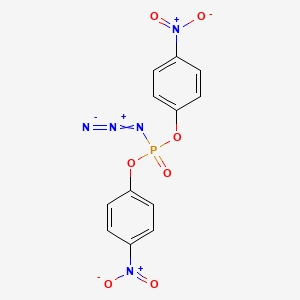![molecular formula C17H23NO5 B1589741 3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 866462-51-3](/img/structure/B1589741.png)
3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
説明
This compound is a complex organic molecule that contains a 1,3-dioxolane group, a benzo[d]azepinone group, and two methoxy groups. The 1,3-dioxolane group is a type of acetal, a functional group characterized by two single-bonded oxygen atoms attached to the same carbon atom . The benzo[d]azepinone group is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . The methoxy groups (-OCH3) are ether groups attached to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,3-dioxolane ring, the construction of the benzo[d]azepinone ring, and the addition of the methoxy groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3-dioxolane and benzo[d]azepinone rings would give the molecule a certain degree of rigidity, while the methoxy groups could potentially influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The 1,3-dioxolane group could potentially undergo reactions that open the ring, while the benzo[d]azepinone ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure. For example, the presence of the 1,3-dioxolane and benzo[d]azepinone rings could affect its polarity and hence its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Properties
The compound 3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is part of a broader class of chemicals that have been synthesized and studied for their unique chemical properties and potential applications in various fields. For instance, the synthesis of related dioxolane derivatives has been described, focusing on their potential as intermediates in organic synthesis due to their distinct olfactory properties and potential use in fragrance composition. Such compounds have been synthesized through methods involving isomerization, Dieckmann condensation, and subsequent modifications, highlighting their versatility and utility in organic synthesis (Kraft et al., 2010).
Biological and Pharmaceutical Applications
Compounds within this chemical family have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. Novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, for example, demonstrated significant antimicrobial activity and potent anti-inflammatory and analgesic activities, comparable to standard drugs. This suggests potential applications in developing new therapeutic agents (Rajanarendar et al., 2013).
Material Science and Engineering Applications
Further, the structural and material applications of similar compounds have been explored, including their incorporation into polymers and other materials. For instance, copolymerization techniques involving cyclic ketene acetals with oligo(ethylene glycol) methyl ether methacrylate have been developed to produce degradable PEG-based copolymers for biomedical applications. These copolymers demonstrate promising noncytotoxicity profiles and potential for hydrolytic degradation, indicating their suitability for various medical and pharmaceutical applications (Delplace et al., 2013).
Energy and Environmental Applications
Moreover, the conversion of related compounds into fuel additives and solvents showcases their potential in renewable energy and sustainable chemical processes. For example, the transformation of 2,3-Butanediol into high-octane gasoline components via dehydration to dioxolanes represents an innovative approach to producing renewable fuels and solvents with lower water solubility and higher net heat of combustion compared to traditional oxygenates (Harvey et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. It could also potentially be harmful or toxic if ingested, inhaled, or in contact with skin .
将来の方向性
特性
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)ethyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-20-14-9-12-3-5-18(6-4-17-22-7-8-23-17)16(19)11-13(12)10-15(14)21-2/h9-10,17H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLSXQWVJABURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCC3OCCO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467905 | |
| Record name | 3-[2-(1,3-Dioxolan-2-yl)ethyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | |
CAS RN |
866462-51-3 | |
| Record name | 3-(2-(1,3-Dioxolan-2-yl)ethyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866462513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(1,3-Dioxolan-2-yl)ethyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-(1,3-DIOXOLAN-2-YL)ETHYL)-1,3,4,5-TETRAHYDRO-7,8-DIMETHOXY-2H-3-BENZAZEPIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62URK35PX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1589658.png)
